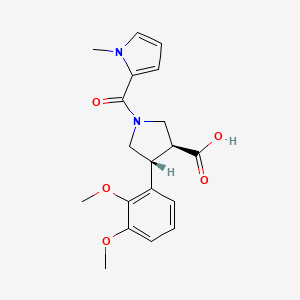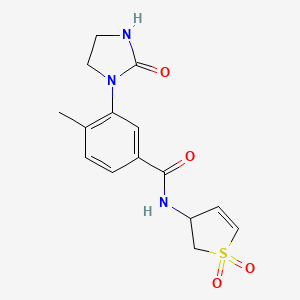
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide belongs to a class of compounds whose synthesis and derivatives have been widely explored for various scientific purposes. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their derivatives has been reported, illustrating a broad interest in the chemical manipulation of similar compounds (N. Chau, Y. Saegusa, Y. Iwakura, 1982). Additionally, research on the synthesis of polycyclic imidazolidinones, which shares a structural similarity to this compound, demonstrates the compound's relevance in the creation of complex molecular structures (Zhengbo Zhu, Xin Lv, Jason E Anesini, D. Seidel, 2017).
Biological Activity and Potential Applications
- The compound is part of a broader group of chemicals that have been studied for their biological activities. For instance, research on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, a related group of compounds, indicates potential applications in medical and pharmacological research, particularly concerning heart-related conditions (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, A. J. Marisca, 1990). Moreover, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents highlights the compound's relevance in gastrointestinal research (J. Starrett, T. A. Montzka, A. R. Crosswell, R. L. Cavanagh, 1989).
Chemical Properties and Characterization
- The study of similar compounds also involves exploring their chemical properties and potential applications in various fields. For example, the synthesis and characterization of celecoxib derivatives provide insights into the chemical properties and potential uses of these compounds in anti-inflammatory, analgesic, and anticancer activities (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpınar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, T. Talele, 2013).
Other Potential Applications
- The compound's structural relatives have been researched for applications beyond medical science, such as in material science. For instance, the synthesis and characterization of new aromatic polyamides, which include structures similar to this compound, suggest potential applications in the creation of new materials (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakuła, 2003).
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-2-3-11(8-13(10)18-6-5-16-15(18)20)14(19)17-12-4-7-23(21,22)9-12/h2-4,7-8,12H,5-6,9H2,1H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRSTJIOWILIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-3-[2-(2-methoxyphenyl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)
![4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B5523669.png)
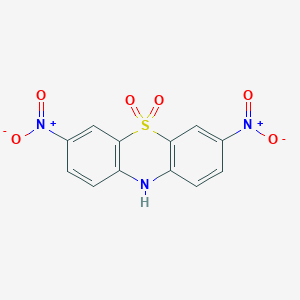
![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)
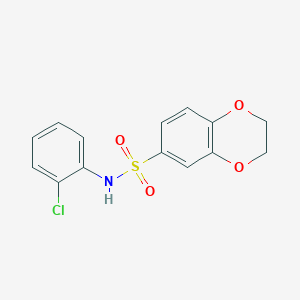
![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)
![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)
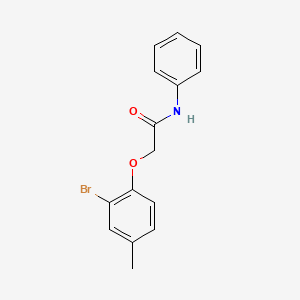
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)
![4,6-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B5523724.png)

